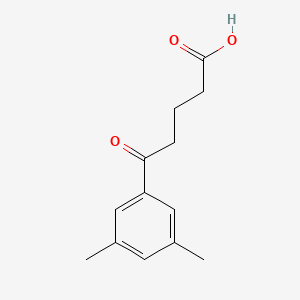

5-(3,5-Dimethylphenyl)-5-oxovaleric acid

Description

BenchChem offers high-quality 5-(3,5-Dimethylphenyl)-5-oxovaleric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3,5-Dimethylphenyl)-5-oxovaleric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(3,5-dimethylphenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-9-6-10(2)8-11(7-9)12(14)4-3-5-13(15)16/h6-8H,3-5H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXRAQQMGZKWORM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)CCCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374421 | |

| Record name | 5-(3,5-Dimethylphenyl)-5-oxovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845790-45-6 | |

| Record name | 3,5-Dimethyl-δ-oxobenzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845790-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3,5-Dimethylphenyl)-5-oxovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-(3,5-Dimethylphenyl)-5-oxovaleric Acid

Introduction: Unveiling a Versatile Chemical Scaffold

5-(3,5-Dimethylphenyl)-5-oxovaleric acid, identified by the CAS number 845790-45-6 , is an intriguing organic molecule that holds considerable potential for researchers, medicinal chemists, and professionals in drug development.[1][2][3] This keto-acid derivative, characterized by a valeric acid chain attached to a 3,5-dimethylphenyl group via a ketone, presents a unique structural motif. Its bifunctional nature, possessing both a carboxylic acid and a ketone, makes it a valuable building block in organic synthesis. While specific biological activities of this compound are not yet extensively documented in peer-reviewed literature, its structural class, aryl alkanoic acids, is well-represented in pharmacologically active agents.[4][5] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and a forward-looking perspective on its potential applications in drug discovery and medicinal chemistry.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid is fundamental to its application in research and development. These properties dictate its solubility, reactivity, and potential for biological interactions.

| Property | Value | Source |

| CAS Number | 845790-45-6 | [1] |

| Molecular Formula | C₁₃H₁₆O₃ | [1] |

| Molecular Weight | 220.27 g/mol | [1] |

| Melting Point | 82-84 °C | [1] |

| Appearance | Crystalline solid | [1] |

The presence of both a hydrophilic carboxylic acid group and a lipophilic dimethylphenyl group imparts an amphipathic character to the molecule, suggesting it may have interesting solubility profiles and the potential to interact with biological membranes or protein binding sites.

Synthesis Protocol: A Validated Approach via Friedel-Crafts Acylation

The most logical and established method for the synthesis of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid is through a Friedel-Crafts acylation reaction.[6][7][8] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.[7] The following protocol outlines a reliable method for its preparation in a laboratory setting.

Reaction Principle

The synthesis involves the reaction of 1,3-dimethylbenzene (m-xylene) with glutaric anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The Lewis acid activates the glutaric anhydride, facilitating the generation of an acylium ion electrophile, which is then attacked by the electron-rich m-xylene ring.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid.

Step-by-Step Methodology

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap, add 1,3-dimethylbenzene (m-xylene) and glutaric anhydride in equimolar amounts. Dissolve the reactants in a suitable anhydrous solvent such as nitrobenzene or carbon disulfide.

-

Cooling: Immerse the reaction flask in an ice-water bath to maintain a temperature of 0-5 °C.

-

Catalyst Addition: Slowly add anhydrous aluminum chloride (AlCl₃) in small portions through the dropping funnel. A stoichiometric amount or a slight excess of the catalyst is typically required in Friedel-Crafts acylations because the product ketone can form a complex with the Lewis acid.[6]

-

Reaction Progression: After the complete addition of AlCl₃, remove the ice bath and allow the reaction mixture to stir at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield pure 5-(3,5-Dimethylphenyl)-5-oxovaleric acid.

Mechanism of the Friedel-Crafts Acylation

Caption: Mechanism of the Friedel-Crafts acylation for the synthesis of the target compound.

Potential Applications in Drug Discovery and Medicinal Chemistry

While direct biological data for 5-(3,5-Dimethylphenyl)-5-oxovaleric acid is limited, its chemical structure provides clues to its potential applications.

-

Scaffold for Novel Therapeutics: The aryl alkanoic acid motif is present in many non-steroidal anti-inflammatory drugs (NSAIDs).[4] This compound could serve as a starting point for the synthesis of new anti-inflammatory agents.

-

Intermediate in Organic Synthesis: Its dual functionality allows for a wide range of chemical modifications. The carboxylic acid can be converted to esters, amides, or other derivatives, while the ketone can undergo reduction, oxidation, or condensation reactions. This makes it a versatile intermediate for creating libraries of compounds for high-throughput screening.[9][10]

-

Probing Biological Systems: The keto-acid functionality is found in various biologically relevant molecules and can participate in important biological processes.[11][12][13] Derivatives of this compound could be used as chemical probes to study metabolic pathways or enzyme activities. The valeric acid component, a short-chain fatty acid, has been shown to have various biological activities, including anti-inflammatory and immunomodulatory effects.[14]

Future Directions and Conclusion

5-(3,5-Dimethylphenyl)-5-oxovaleric acid represents a chemical entity with significant, yet largely untapped, potential. Its straightforward synthesis and versatile chemical nature make it an attractive candidate for further investigation. Future research should focus on:

-

Exploring its Biological Activity: Screening the compound and its derivatives for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, is a logical next step.

-

Developing Novel Derivatives: Synthesizing a library of derivatives by modifying the carboxylic acid and ketone functionalities could lead to the discovery of potent and selective bioactive molecules.

-

Computational Studies: In silico modeling and docking studies could help predict potential biological targets and guide the design of new derivatives with enhanced activity.

References

-

Oakwood Chemical. 5-(3,5-Dimethylphenyl)-5-oxovaleric acid. [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. [Link]

-

Pharmacy 180. Arylalkanoic acids - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. [Link]

-

MDPI. Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

National Institutes of Health. The Chemistry of the Ketogenic Diet: Updates and Opportunities in Organic Synthesis. [Link]

-

National Institutes of Health. Mechanochemical Friedel–Crafts acylations. [Link]

-

Frontiers. Keto-enol tautomerism in the development of new drugs. [Link]

-

Asian Publication Corporation. Synthesis and Characterization of Aryl Alkanoic Acids as Potential Antimicrobial Agents. [Link]

-

YouTube. Friedel-Crafts Alkylation of m-Xylene. [Link]

-

ResearchGate. (PDF) Synthesis and properties of the α-keto acids. [Link]

-

ResearchGate. Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. [Link]

-

ResearchGate. Synthesis of Ketoximes Derived from 5-(2-[(Benzoylamino)-3-methylphenyl]-5-oxopentanoic Acid and Its Methyl Ester and N-tosyl-2-(5-oxopentanoyl). [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

News-Medical.Net. Study reveals how ketogenic diet protects against epilepsy seizures. [Link]

-

PubMed. Molecular Targets of Valeric Acid: A Bioactive Natural Product for Endocrine, Metabolic, and Immunological Disorders. [Link]

-

PrepChem.com. Synthesis of 3,3-dimethyl-5-oxo-hexanoic acid ethyl ester. [Link]

-

National Institutes of Health. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. [Link]

-

PubChem. 2-Oxovaleric acid. [Link]

- Google Patents.

-

PubChem. 3,3-Dimethyl-5-phenylpentanoic acid. [Link]

-

PubChem. 3-Formyl-5-oxopentanoic acid. [Link]

-

J&H CHEM. 5-(3,5-dimethylphenyl)-5-oxovaleric acid cas no.845790-45-6. [Link]

Sources

- 1. 5-(3,5-Dimethylphenyl)-5-oxovaleric acid [oakwoodchemical.com]

- 2. 5-(3,5-DIMETHYLPHENYL)-5-OXOVALERIC ACID CAS#: 845790-45-6 [chemicalbook.com]

- 3. 5-(3,5-DIMETHYLPHENYL)-5-OXOVALERIC ACID, CasNo.845790-45-6 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]

- 4. pharmacy180.com [pharmacy180.com]

- 5. asianpubs.org [asianpubs.org]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. The Chemistry of the Ketogenic Diet: Updates and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Molecular Targets of Valeric Acid: A Bioactive Natural Product for Endocrine, Metabolic, and Immunological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

5-(3,5-Dimethylphenyl)-5-oxovaleric acid chemical structure and properties

This guide provides a comprehensive technical overview of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid, a gamma-keto acid with potential applications in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical structure, properties, synthesis, and potential biological activities.

Introduction and Overview

5-(3,5-Dimethylphenyl)-5-oxovaleric acid is an aromatic ketone and carboxylic acid derivative. The presence of both a keto and a carboxylic acid functional group within the same molecule makes it a versatile building block in organic synthesis. The 3,5-dimethylphenyl moiety is a common structural feature in various biologically active compounds, suggesting that this molecule could serve as a valuable intermediate in the development of novel therapeutics. This guide will delve into the known characteristics of this compound and explore its potential applications based on the reactivity of its functional groups and the biological activities of structurally related molecules.

Chemical Structure and Properties

The chemical identity and fundamental properties of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid are summarized below.

Chemical Structure:

Caption: Chemical structure and nomenclature of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid.

Physicochemical Properties:

A compilation of the key physicochemical properties of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid is presented in the table below.

| Property | Value | Source |

| CAS Number | 845790-45-6 | [1] |

| Molecular Formula | C₁₃H₁₆O₃ | [1] |

| Molecular Weight | 220.27 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 82-84 °C | [1] |

| Purity | 95% | [1] |

Synthesis and Characterization

The primary route for the synthesis of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid is the Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene) with glutaric anhydride.[3]

Synthetic Pathway: Friedel-Crafts Acylation

The synthesis involves the electrophilic aromatic substitution reaction where the acylium ion, generated from glutaric anhydride and a Lewis acid catalyst (e.g., aluminum chloride), attacks the electron-rich m-xylene ring.

Caption: Proposed synthetic workflow for 5-(3,5-Dimethylphenyl)-5-oxovaleric acid.

Experimental Protocol: Synthesis

The following is a proposed, detailed step-by-step methodology for the synthesis of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid.

Materials:

-

1,3-Dimethylbenzene (m-xylene)

-

Glutaric anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the mixture in an ice bath.

-

Formation of Acylium Ion: Dissolve glutaric anhydride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred suspension of aluminum chloride. The reaction is exothermic and should be controlled by the rate of addition.

-

Acylation: After the addition of glutaric anhydride is complete, add m-xylene (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Once the addition of m-xylene is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

-

Quenching: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution to remove any unreacted acid, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield pure 5-(3,5-Dimethylphenyl)-5-oxovaleric acid.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Signals corresponding to the three protons on the dimethylphenyl ring are expected. The two equivalent protons ortho to the carbonyl group would likely appear as a singlet, and the proton para to the carbonyl would appear as a separate singlet.

-

Aliphatic Protons: The methylene protons of the valeric acid chain will exhibit distinct signals. The protons alpha to the carbonyl group (C4-H₂) and alpha to the carboxylic acid group (C2-H₂) will be deshielded and appear as triplets. The central methylene protons (C3-H₂) would appear as a quintet.

-

Carboxylic Acid Proton: A broad singlet, typically downfield, corresponding to the acidic proton of the carboxyl group.

-

Methyl Protons: A singlet integrating to six protons, representing the two equivalent methyl groups on the aromatic ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbons: Two distinct signals in the downfield region for the ketone and carboxylic acid carbonyl carbons.

-

Aromatic Carbons: Signals for the six carbons of the dimethylphenyl ring. The carbons bearing the methyl groups and the carbon attached to the carbonyl group will have distinct chemical shifts.

-

Aliphatic Carbons: Three signals corresponding to the three methylene carbons of the valeric acid chain.

-

Methyl Carbons: A single signal for the two equivalent methyl carbons.

FTIR (Fourier-Transform Infrared) Spectroscopy:

-

C=O Stretch (Ketone): A strong absorption band is expected around 1680-1700 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, broad absorption band around 1700-1725 cm⁻¹.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Signals in the 2850-3100 cm⁻¹ region.

-

C=C Stretch (Aromatic): Absorption bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 220.27).

-

Fragmentation Pattern: Characteristic fragmentation patterns would include the loss of water (M-18), the carboxyl group (M-45), and cleavage at the keto group, leading to fragments corresponding to the dimethylbenzoyl cation and the butanoic acid radical cation.

Chemical Reactivity and Potential Applications

The dual functionality of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid opens up a range of possibilities for its application in organic synthesis.

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety can undergo standard transformations, including:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

-

Amide Formation: Conversion to an acid chloride followed by reaction with an amine to yield amides.

-

Reduction: Reduction to the corresponding primary alcohol using reducing agents like lithium aluminum hydride.

Reactivity of the Ketone Group

The ketone group can be targeted for various reactions, such as:

-

Reduction: Selective reduction to a secondary alcohol using reagents like sodium borohydride.

-

Reductive Amination: Reaction with an amine in the presence of a reducing agent to form an amine.

-

Wittig Reaction: Reaction with a phosphonium ylide to form an alkene.

Potential Applications in Medicinal Chemistry

The 2,5-dimethylphenyl scaffold is present in numerous compounds with demonstrated antimicrobial activity.[4] This suggests that 5-(3,5-Dimethylphenyl)-5-oxovaleric acid and its derivatives could be promising candidates for the development of new antibacterial and antifungal agents. The presence of the carboxylic acid and ketone functional groups provides handles for further chemical modification to optimize biological activity and pharmacokinetic properties.

Potential Biological Activity and Proposed Screening

Based on the prevalence of the dimethylphenyl motif in antimicrobial compounds, it is hypothesized that 5-(3,5-Dimethylphenyl)-5-oxovaleric acid may exhibit antimicrobial properties.[4]

Proposed Experimental Protocol: Antimicrobial Screening

A standard broth microdilution assay can be employed to determine the minimum inhibitory concentration (MIC) of the compound against a panel of clinically relevant bacteria and fungi.

Materials:

-

5-(3,5-Dimethylphenyl)-5-oxovaleric acid

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (for bacteria)

-

RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Inoculum Preparation: Grow bacterial and fungal cultures to a standardized density.

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in the appropriate growth medium in a 96-well plate.

-

Inoculation: Add the standardized inoculum to each well.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37°C for bacteria, 30°C for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Caption: Workflow for antimicrobial susceptibility testing.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling 5-(3,5-Dimethylphenyl)-5-oxovaleric acid.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-(3,5-Dimethylphenyl)-5-oxovaleric acid is a versatile chemical intermediate with significant potential for applications in organic synthesis and medicinal chemistry. Its dual functionality allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of more complex molecules. The presence of the 3,5-dimethylphenyl moiety suggests that this compound and its derivatives may possess interesting biological activities, particularly as antimicrobial agents. Further research is warranted to fully explore the synthetic utility and therapeutic potential of this promising molecule.

References

-

ResearchGate. 1 H and 13 C NMR spectra of isolated (a) dimethyl 2,5-furandicarboxylate. [Link]

-

PMC. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. [Link]

-

NIST WebBook. 5-Bromovaleric acid, 3,5-dimethylphenyl ester. [Link]

-

SpectraBase. Oxalic acid, monoamide, N-(3,4-dimethylphenyl)-, heptyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

-

Human Metabolome Database. Showing metabocard for 5-Phenylvaleric acid (HMDB0002043). [Link]

-

Oakwood Chemical. 5-(3,5-Dimethylphenyl)-5-oxovaleric acid. [Link]

-

Green Chemistry (RSC Publishing). A bio-based route to the carbon-5 chemical glutaric acid and to bionylon-6,5 using metabolically engineered Corynebacterium glutamicum. [Link]

- Kezin, V. A., et al. (2024).

-

Scribd. Friedel-Crafts Acylation Report - Exp.4. [Link]

-

NIH. Evaluation of the Toxicity of 5-Aryl-2-Aminoimidazole-Based Biofilm Inhibitors against Eukaryotic Cell Lines, Bone Cells and the Nematode Caenorhabditis elegans. [Link]

-

YouTube. Friedel-Crafts Alkylation of m-Xylene. [Link]

-

Penta chemicals. Isovaleric acid. [Link]

-

ResearchGate. Formation of an Interfering Substance, 3,4-Dimethyl-5 - Phenyl 1,3 - Oxazolidine, During A Pseudoephedrine Urinalysis. [Link]

-

ResearchGate. Triflic Anhydride Mediated Ring-Opening/Recyclization Reaction of α-Carbamoyl α-Oximyl Cyclopropanes with DMF: Synthetic Route to 5-Aminoisoxazoles. [Link]

-

MDPI. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]

-

ScienceDirect. Cytotoxic 5-aryl-1-(4-nitrophenyl)-3-oxo-1,4-pentadienes mounted on alicyclic scaffolds. [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

ResearchGate. Synthesis, structural aspects and antimicrobial activity of novel chiral β-keto amides. [Link]

-

PMC. Mechanochemical Friedel–Crafts acylations. [Link]

-

MDPI. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer. [Link]

-

ResearchGate. Biodiversity of Oxazolone Derivatives in Medicinal Chemistry: A Review. [Link]

-

PubChem. 2-Oxovaleric acid. [Link]

-

ResearchGate. (PDF) Friedel-Crafts Acylation. [Link]

-

PubMed. Design, synthesis, and neurochemical evaluation of 5-(3-alkyl-1,2,4- oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidines as M1 muscarinic receptor agonists. [Link]

-

MDPI. Evaluation of the In Vitro Cytotoxic Activity of Ursolic Acid PLGA Nanoparticles against Pancreatic Ductal Adenocarcinoma Cell Lines. [Link]

-

PubMed. Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine. [Link]

-

ChemRxiv. Study of FTIR spectroscopy combined with Chemometrics in the characterization of vegetable tannin from Ceriops decandra. [Link]

-

MDPI. Antibacterial Activity of Volatile Organic Compounds Produced by the Octocoral-Associated Bacteria Bacillus sp. BO53 and Pseudoalteromonas sp. GA327. [Link]

-

The Royal Society of Chemistry. 2 - Supporting Information. [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

ResearchGate. The FTIR Spectra of Oxalic Acid (Spectral Database for Organic Compounds, 1999). [Link]

-

SpectraBase. Dimethyl 5-(2-methylphenyl)pentan-5-one-2,3-dicarboxylate - Optional[MS (GC)] - Spectrum. [Link]

-

ResearchGate. 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid (gemfibrozil). [Link]

-

PubChem. 5-Oxopentanoic acid. [Link]

-

Exposome-Explorer. Valeric acid (5:0) (Compound). [Link]

Sources

- 1. 5-(3,5-Dimethylphenyl)-5-oxovaleric acid [oakwoodchemical.com]

- 2. 5-Oxopentanoic acid | C5H8O3 | CID 439963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid

An In-depth Technical Guide to the Physicochemical Properties of 5-(3,5-Dimethylphenyl)-5-oxovaleric Acid

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of data points. It delves into the causality behind experimental methodologies and contextualizes the importance of each property in practical applications, from synthesis to formulation. We will explore the compound's chemical identity, core physical properties, spectroscopic profile, and the validated protocols required for their determination. The overarching goal is to equip scientists with the foundational knowledge necessary to effectively utilize this compound as a building block or intermediate in complex synthetic pathways and drug discovery programs.

Chemical Identity and Structure

The precise identification and structural confirmation of a compound are the bedrock of all subsequent research. 5-(3,5-Dimethylphenyl)-5-oxovaleric acid is a bifunctional molecule, containing both a ketone and a carboxylic acid moiety. This dual functionality dictates its chemical behavior and potential applications.

Table 1: Compound Identification

| Identifier | Value | Source(s) |

|---|---|---|

| Chemical Name | 5-(3,5-Dimethylphenyl)-5-oxovaleric acid | [1][2] |

| Synonym | 5-(3,5-dimethylphenyl)-5-oxopentanoic acid | [3] |

| CAS Number | 845790-45-6 | [3][4] |

| Molecular Formula | C₁₃H₁₆O₃ | [2][4] |

| Molecular Weight | 220.27 g/mol |[4] |

The structure consists of a valeric acid chain where the C5 carbon is part of a ketone, which is, in turn, attached to a 3,5-dimethylphenyl group. This substitution pattern on the aromatic ring is crucial as it influences steric hindrance and electronic effects, which can modulate the reactivity of the adjacent carbonyl group.

Caption: Chemical structure of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid.

Core Physicochemical Properties

The physicochemical properties of a molecule are critical predictors of its behavior in both chemical and biological systems. They influence reactivity, solubility, absorption, and distribution.

Table 2: Summary of Physicochemical Properties

| Property | Value | Notes |

|---|---|---|

| Physical State | Solid | Inferred from melting point. |

| Melting Point | 82-84 °C | Experimentally determined.[1][4] |

| Boiling Point | 417.2 ± 33.0 °C | Predicted value; potential for decomposition at high temperatures.[1] |

| Density | 1.114 ± 0.06 g/cm³ | Predicted value.[1] |

| pKa | 4.63 ± 0.10 | Predicted value; refers to the carboxylic acid proton.[1] |

Melting Point: A Gauge of Purity and Stability

The sharp melting point range of 82-84 °C suggests that the compound can be obtained in a high state of purity.[1][4] This property is fundamental for quality control, confirming the identity and purity of synthesized batches. As a crystalline solid at room temperature, it offers advantages in handling, weighing, and storage stability compared to oils or low-melting solids.

Solubility Profile: The Key to Application

While specific experimental solubility data is not widely published, the molecular structure allows for a qualitative prediction. The presence of the carboxylic acid group suggests that the compound will be soluble in polar organic solvents like methanol, ethanol, and acetone, and will exhibit increased solubility in aqueous solutions at higher pH due to the formation of the carboxylate salt. Conversely, the substituted phenyl ring imparts significant nonpolar character, suggesting solubility in less polar solvents like dichloromethane and ethyl acetate.[5] This amphiphilic nature is common in drug candidates, influencing both formulation and membrane permeability.

Acidity (pKa): Dictating Ionization State

The predicted pKa of 4.63 is characteristic of a carboxylic acid.[1] This value is paramount as it determines the ionization state of the molecule in a given environment. At a physiological pH of ~7.4, the carboxylic acid group will be almost completely deprotonated to its carboxylate form (COO⁻). This transformation from a neutral molecule to a charged anion dramatically alters its properties, including solubility, polarity, and its ability to interact with biological targets like proteins and receptors.

Caption: Ionization equilibrium of the carboxylic acid group.

Analytical and Spectroscopic Profile

Confirmation of the structure and assessment of purity rely on a suite of analytical techniques. While specific spectra for this compound are not publicly available, its expected spectroscopic characteristics can be reliably predicted based on its functional groups.

-

¹H NMR: The spectrum should feature distinct signals for the aromatic protons, the two methyl groups on the phenyl ring (appearing as a singlet), and the aliphatic protons of the valeric acid chain (appearing as multiplets). The carboxylic acid proton will present as a broad singlet, which is exchangeable with D₂O.

-

¹³C NMR: The spectrum will show characteristic peaks for the two carbonyl carbons (ketone and carboxylic acid), distinct aromatic carbons, and the aliphatic carbons of the chain.

-

Infrared (IR) Spectroscopy: Two strong carbonyl (C=O) stretching bands are expected: one for the ketone (~1685 cm⁻¹) and another for the carboxylic acid (~1710 cm⁻¹). A broad O-H stretching band from the carboxylic acid will also be prominent around 2500-3300 cm⁻¹.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the compound's molecular weight (220.27) would be expected. Fragmentation patterns would likely involve cleavage adjacent to the carbonyl groups. Analytical techniques like GC-MS and LC-MS are crucial for both identification and quantification.[6]

Experimental Protocols for Property Determination

To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following methods represent robust approaches for validating the key physicochemical properties of this compound.

Protocol 1: Melting Point Determination (Thomas-Hoover Apparatus)

-

Rationale: This method provides a precise measurement of the temperature range over which the solid-to-liquid phase transition occurs. A narrow range is indicative of high purity.

-

Procedure:

-

Finely powder a small, dry sample of the compound.

-

Pack the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the apparatus rapidly to ~10 °C below the expected melting point (82 °C).

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

-

The melting point range is reported as T₁-T₂.

-

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

-

Rationale: HPLC is a cornerstone of purity analysis, separating the target compound from impurities based on differential partitioning between a stationary and mobile phase.[7] A reverse-phase method is suitable due to the compound's mixed polarity.

-

Procedure:

-

Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm (where the phenyl group absorbs).

-

Injection Volume: 10 µL.

-

-

Data Analysis: Integrate the peak area of the chromatogram. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.

-

Caption: Workflow for purity determination via reverse-phase HPLC.

Protocol 3: pKa Determination by Potentiometric Titration

-

Rationale: This classic method measures the change in pH of a solution of the acid as a strong base is added. The pKa is the pH at the half-equivalence point, providing a direct experimental measure of acidity.

-

Procedure:

-

Accurately weigh ~50 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a co-solvent system (e.g., 50% ethanol/water) to ensure solubility of both the acid and its conjugate base.

-

Calibrate a pH meter using standard buffers (pH 4.0 and 7.0).

-

Place the pH electrode in the sample solution and record the initial pH.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise aliquots (e.g., 0.1 mL).

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point (the point of steepest pH change).

-

Plot pH versus the volume of NaOH added. The pKa is the pH value at the point where half of the volume of NaOH required to reach the equivalence point has been added.

-

Relevance in Research and Drug Development

The 2,5-dimethylphenyl scaffold is a structural feature present in various antimicrobial and bioactive compounds.[8][9] Molecules incorporating this moiety have been investigated for their potential as novel therapeutic agents, particularly in the development of antimicrobials targeting drug-resistant pathogens.[8][10] The keto-acid functionality of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid makes it a versatile intermediate. The carboxylic acid can be converted to esters, amides, or other functional groups, while the ketone can undergo reactions such as reduction, oximation, or condensation, providing a rich platform for generating diverse chemical libraries for screening in drug discovery programs.[11]

Conclusion

5-(3,5-Dimethylphenyl)-5-oxovaleric acid is a well-defined crystalline solid with predictable physicochemical properties rooted in its bifunctional keto-acid structure. Its melting point provides a reliable indicator of purity, while its predicted pKa is crucial for understanding its behavior in physiological systems. The analytical protocols outlined herein provide a robust framework for its characterization and quality control. As a versatile chemical intermediate, this compound holds potential for application in synthetic chemistry and serves as a valuable building block for the exploration of new bioactive molecules in the field of drug development.

References

-

5-Aminovaleric acid | C5H11NO2 | CID 138 - PubChem - NIH. Available from: [Link]

-

3-Oxo-5-phenylpentanoic acid methyl ester - ChemBK. Available from: [Link]

-

2-Oxovaleric acid | C5H8O3 | CID 74563 - PubChem. Available from: [Link]

-

5-Oxopentanoic acid | C5H8O3 | CID 439963 - PubChem - NIH. Available from: [Link]

-

3,3-Dimethyl-5-phenylpentanoic acid | C13H18O2 | CID 22620527 - PubChem. Available from: [Link]

-

5-(3,5-Dimethylphenyl)-5-oxovaleric acid - Oakwood Chemical. Available from: [Link]

-

5-Methoxy-3-methyl-5-oxopentanoic acid | C7H12O4 | CID 317555 - PubChem. Available from: [Link]

-

Analytical Methods for the Determination of Organic Acids in Honey - ResearchGate. Available from: [Link]

-

4-antipyrinecarboxaldehyde | CAS#:950-81-2 | Chemsrc. Available from: [Link]

-

Analytical Methods for Organic Acids - Shimadzu Scientific Instruments. Available from: [Link]

-

Full article: Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. Available from: [Link]

-

Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - ResearchGate. Available from: [Link]

-

Synthesis of Ketoximes Derived from 5-(2-[(Benzoylamino)-3-methylphenyl]-5-oxopentanoic Acid and Its Methyl Ester and N-tosyl-2-(5-oxopentanoyl) - ResearchGate. Available from: [Link]

-

Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC - PubMed Central. Available from: [Link]

-

Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - MDPI. Available from: [Link]

Sources

- 1. 5-(3,5-DIMETHYLPHENYL)-5-OXOVALERIC ACID CAS#: 845790-45-6 [m.chemicalbook.com]

- 2. 5-(3,5-DIMETHYLPHENYL)-5-OXOVALERIC ACID 95% [chemicalbook.com]

- 3. 5-(3,5-dimethylphenyl)-5-oxovaleric acid | 845790-45-6 [sigmaaldrich.com]

- 4. 5-(3,5-Dimethylphenyl)-5-oxovaleric acid [oakwoodchemical.com]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 5-(3,5-Dimethylphenyl)-5-oxovaleric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3,5-Dimethylphenyl)-5-oxovaleric acid is a ketoacid of significant interest in medicinal chemistry and drug development. Its structure, featuring a substituted aromatic ring linked to a five-carbon chain with both ketone and carboxylic acid functionalities, makes it a versatile scaffold for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. These derivatives are being explored for their potential as therapeutic agents in a range of diseases. This technical guide provides a comprehensive overview of the primary synthetic pathways to this valuable compound, with a focus on the well-established Friedel-Crafts acylation route. The guide will delve into the mechanistic underpinnings, detailed experimental protocols, and critical process considerations to enable researchers to confidently synthesize and utilize this important chemical building block.

Primary Synthesis Pathway: Friedel-Crafts Acylation of m-Xylene with Glutaric Anhydride

The most direct and widely employed method for the synthesis of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid is the Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene) with glutaric anhydride. This reaction is a classic example of an electrophilic aromatic substitution, a fundamental transformation in organic chemistry for forming carbon-carbon bonds to aromatic rings.[1]

Mechanistic Insights

The Friedel-Crafts acylation proceeds through the generation of a highly electrophilic acylium ion. In this specific synthesis, the reaction is initiated by the activation of glutaric anhydride with a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The Lewis acid coordinates to one of the carbonyl oxygens of the anhydride, polarizing the C-O bond and facilitating its cleavage to form the acylium ion.

This acylium ion is the key electrophile that is then attacked by the electron-rich π-system of the m-xylene ring. The two methyl groups on the m-xylene ring are activating and ortho-, para-directing. Due to steric hindrance at the position between the two methyl groups (position 2), the acylation predominantly occurs at the less hindered position 4, leading to the desired 3,5-dimethylphenyl substitution pattern. The subsequent loss of a proton from the intermediate carbocation (arenium ion) restores the aromaticity of the ring and yields the final product.[1]

It is important to note that the product, a ketone, can form a complex with the Lewis acid catalyst. This complexation deactivates the product towards further acylation and necessitates the use of stoichiometric or even excess amounts of the catalyst.[1] The final product is liberated from this complex during the aqueous work-up.

Figure 1: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol

The following is a detailed, step-by-step protocol for the synthesis of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| m-Xylene | 106.17 | 50 mL | ~0.42 |

| Glutaric Anhydride | 114.10 | 20 g | 0.175 |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 50 g | 0.375 |

| Dichloromethane (CH₂Cl₂) | 84.93 | 200 mL | - |

| Crushed Ice | - | 200 g | - |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | 50 mL | - |

| Diethyl Ether | 74.12 | 300 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 100 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 10 g | - |

Procedure:

-

Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

-

Initial Charging: The flask is charged with anhydrous aluminum chloride (50 g) and dichloromethane (100 mL). The suspension is cooled to 0-5 °C in an ice bath.

-

Addition of Reactants: A solution of glutaric anhydride (20 g) and m-xylene (50 mL) in dichloromethane (100 mL) is prepared and placed in the dropping funnel. This solution is added dropwise to the stirred suspension of aluminum chloride over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for an additional 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is carefully poured onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL) in a large beaker with vigorous stirring. This step hydrolyzes the aluminum chloride complex and should be performed in a well-ventilated fume hood due to the evolution of HCl gas.

-

Extraction: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with water (100 mL) and then with a saturated sodium bicarbonate solution (100 mL) to remove any remaining acid.

-

Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by recrystallization from a suitable solvent system, such as a mixture of toluene and hexanes, to yield the final product as a crystalline solid.

Expected Yield: 65-75%

Product Characterization

The identity and purity of the synthesized 5-(3,5-Dimethylphenyl)-5-oxovaleric acid can be confirmed by various spectroscopic techniques.

| Property | Value |

| Molecular Formula | C₁₃H₁₆O₃ |

| Molecular Weight | 220.27 g/mol |

| Melting Point | 82-84 °C |

| Appearance | White to off-white crystalline solid |

¹H NMR (400 MHz, CDCl₃): δ (ppm) 10.5-11.5 (br s, 1H, -COOH), 7.55 (s, 2H, Ar-H), 7.15 (s, 1H, Ar-H), 3.05 (t, J = 6.5 Hz, 2H, -CH₂-CO-Ar), 2.60 (t, J = 6.5 Hz, 2H, -CH₂-COOH), 2.35 (s, 6H, Ar-CH₃), 2.10 (p, J = 6.5 Hz, 2H, -CH₂-CH₂-CH₂-).

¹³C NMR (100 MHz, CDCl₃): δ (ppm) 200.5 (C=O, ketone), 178.5 (C=O, acid), 138.5 (Ar-C), 136.0 (Ar-C), 134.0 (Ar-CH), 126.5 (Ar-CH), 35.5 (-CH₂-), 33.0 (-CH₂-), 21.0 (Ar-CH₃), 20.0 (-CH₂-).

IR (KBr, cm⁻¹): 3300-2500 (br, O-H stretch of carboxylic acid), 1710 (C=O stretch of carboxylic acid), 1680 (C=O stretch of ketone), 1605, 1460 (C=C aromatic stretch).

Mass Spectrometry (EI): m/z (%) 220 (M⁺), 133 (M - C₄H₆O₂), 105.

Alternative Synthesis Pathways

While Friedel-Crafts acylation is the most common route, other synthetic strategies can be envisioned for the preparation of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid, particularly if specific starting materials are more readily available or if milder reaction conditions are desired.

Grignard Reaction Approach

A Grignard-based synthesis offers a viable alternative. This would involve the reaction of a Grignard reagent derived from a halogenated 3,5-dimethylbenzene with glutaric anhydride or a suitable derivative.

Proposed Pathway:

-

Formation of Grignard Reagent: 1-Bromo-3,5-dimethylbenzene is reacted with magnesium turnings in an anhydrous ether solvent (e.g., THF or diethyl ether) to form 3,5-dimethylphenylmagnesium bromide.

-

Reaction with Glutaric Anhydride: The Grignard reagent is then added to a solution of glutaric anhydride at low temperature. The nucleophilic Grignard reagent attacks one of the carbonyl carbons of the anhydride, leading to a ring-opening reaction.

-

Work-up: Acidic work-up protonates the resulting carboxylate and alkoxide to yield the final ketoacid product.

Figure 2: Grignard Synthesis Pathway.

Causality of Experimental Choices: This method avoids the use of strong Lewis acids and can sometimes offer better regioselectivity if the starting aryl halide is appropriately substituted. However, it requires strictly anhydrous conditions to prevent quenching of the highly reactive Grignard reagent.

Oxidation of a Precursor Alcohol or Alkane

Another potential route involves the oxidation of a suitable precursor. For instance, if 5-(3,5-dimethylphenyl)pentan-1-ol or 5-(3,5-dimethylphenyl)pentanoic acid were available, they could be oxidized to the target ketoacid.

-

Oxidation of a Secondary Alcohol: If 1-(3,5-dimethylphenyl)pentane-1,5-diol could be synthesized, selective oxidation of the secondary alcohol would yield the desired product. However, the synthesis of this diol might be as complex as the primary routes to the target molecule.

-

Benzylic Oxidation: Direct oxidation of a C-H bond at the benzylic position of a suitable precursor, such as 5-(3,5-dimethylphenyl)pentanoic acid, could be a possibility. This would require a strong oxidizing agent like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The challenge with this approach lies in achieving selective oxidation at the benzylic position without cleaving the alkyl chain or oxidizing the methyl groups on the aromatic ring.

These alternative pathways, while theoretically plausible, are generally less direct and may involve more steps or less readily available starting materials compared to the Friedel-Crafts acylation.

Conclusion

The synthesis of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid is most efficiently achieved through the Friedel-Crafts acylation of m-xylene with glutaric anhydride using a Lewis acid catalyst. This method is robust, high-yielding, and utilizes readily available starting materials. This guide has provided a detailed experimental protocol for this primary pathway, along with a thorough discussion of the underlying reaction mechanism and characterization data for the final product. Alternative synthetic strategies, such as the Grignard reaction, offer potential alternatives, although they may present their own synthetic challenges. A comprehensive understanding of these synthetic routes and the rationale behind the experimental choices is crucial for researchers and drug development professionals working with this important chemical intermediate.

References

-

Friedel-Crafts Alkylation of m-Xylene. (2022, April 2). YouTube. Retrieved from [Link]

-

Friedel-Crafts Reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Unlocking the Therapeutic Potential of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid: A Technical Guide for Drug Discovery Professionals

Introduction: Rationale for Investigating 5-(3,5-Dimethylphenyl)-5-oxovaleric acid

In the landscape of modern drug discovery, the identification and characterization of novel small molecules with therapeutic potential is a paramount objective. 5-(3,5-Dimethylphenyl)-5-oxovaleric acid, a gamma-keto acid with the chemical formula C13H16O3 and a molecular weight of 220.27[1], presents a compelling scaffold for investigation. While direct biological activity data for this specific compound is not yet prevalent in public literature, its structural motifs—a dimethylphenyl group and a keto-acid chain—are features of molecules with established pharmacological relevance. The 2,5-dimethylphenyl scaffold, for instance, is a common structural feature in many antimicrobial compounds.[2] This guide provides a comprehensive framework for elucidating the potential biological activities of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid, from initial hypothesis generation to preclinical evaluation.

Hypothesizing Biological Activity: A Structure-Based Approach

The molecular architecture of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid provides logical starting points for investigating its therapeutic potential.

-

Antimicrobial Potential: The presence of the dimethylphenyl group is a key indicator for potential antimicrobial activity. This scaffold is found in a variety of compounds with demonstrated activity against bacteria, fungi, and viruses.[2] Therefore, a primary avenue of investigation should be its efficacy against a panel of clinically relevant microbes.

-

Metabolic and Anti-inflammatory Modulation: Keto acids are integral to various metabolic pathways.[3][4] Alpha-keto acids, for example, are involved in the Krebs cycle and amino acid metabolism.[3] The valeric acid component of the molecule suggests a potential to interact with enzymes and receptors involved in cellular metabolism and inflammation.

-

Neurological Activity: The lipophilic nature of the dimethylphenyl group could facilitate crossing the blood-brain barrier. Phenyl-containing compounds have been explored for their effects on the central nervous system.[5][6] Therefore, investigating potential interactions with neurological targets is a worthwhile secondary line of inquiry.

A Roadmap for Investigation: A Phased Experimental Approach

A systematic and tiered approach is essential for efficiently evaluating the biological potential of a novel compound. Modern drug discovery programs often employ a screening cascade to test compounds in a range of in vitro biological assays designed to measure primary activities, selectivity, and cellular toxicity.[7]

Caption: A phased experimental workflow for evaluating the biological activity of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid.

Detailed Methodologies: A Guide to Execution

Phase 1: Foundational Characterization

The initial phase focuses on predicting and measuring the fundamental properties of the compound to inform subsequent assays.

1.1 In Silico ADME/Tox Profiling: Computational models are invaluable for early-stage assessment of a compound's drug-like properties.[8][9]

-

Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid.

-

Methodology: Utilize computational software (e.g., SwissADME, pkCSM) to calculate parameters such as lipophilicity (logP), aqueous solubility, blood-brain barrier penetration, and potential for toxicity.

-

Causality: These predictions help to identify potential liabilities early on and guide the design of in vitro and in vivo studies.[10][11]

1.2 Physicochemical Characterization: Experimental determination of key physical and chemical properties is crucial for accurate assay development.

-

Objective: To experimentally determine the aqueous solubility, chemical stability, and lipophilicity of the compound.

-

Protocols:

-

Solubility: Employ turbidimetric or thermodynamic methods to quantify solubility in physiological buffers.

-

Stability: Assess stability at different pH values and temperatures using High-Performance Liquid Chromatography (HPLC).

-

Lipophilicity (LogP/D): Determine the partition coefficient between octanol and water using the shake-flask method or reversed-phase HPLC.

-

-

Trustworthiness: These experimental data provide a reliable foundation for designing subsequent biological assays, ensuring accurate compound concentrations and minimizing experimental artifacts.

Phase 2: Broad Spectrum In Vitro Screening

This phase involves a battery of in vitro assays to identify potential biological activities.

2.1 Antimicrobial Susceptibility Testing: Given the presence of the dimethylphenyl scaffold, assessing antimicrobial activity is a primary focus.[2]

-

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.

-

Protocol:

-

Prepare a two-fold serial dilution of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid in appropriate growth media in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Incubate the plates under optimal growth conditions.

-

Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.

-

-

Causality: This assay provides a quantitative measure of the compound's antimicrobial potency and spectrum of activity.

2.2 Enzyme and Receptor Binding Assays: To explore potential metabolic or neurological effects, direct binding assays against relevant targets are necessary.

-

Objective: To assess the binding affinity of the compound to a panel of enzymes and receptors implicated in metabolism, inflammation, and neurological function.

-

Methodology:

-

Enzyme Inhibition Assays: For targets like cyclooxygenases (COX-1/COX-2) or metabolic enzymes, measure the compound's ability to inhibit enzyme activity using colorimetric, fluorometric, or radiometric methods.

-

Receptor Binding Assays: For neurological targets like G-protein coupled receptors (GPCRs) or ion channels, use radioligand binding assays or functional assays measuring downstream signaling events (e.g., calcium flux).

-

-

Expertise: The selection of the target panel should be guided by structural similarity to known ligands and the in silico profiling results.

2.3 Cell-Based Phenotypic Screening: Phenotypic screens can uncover unexpected biological activities by assessing the compound's effect on whole cells.[12]

-

Objective: To identify cellular phenotypes modulated by the compound in relevant human cell lines.

-

Protocol:

-

Treat various cell lines (e.g., cancer cell lines, immune cells, neuronal cells) with a range of concentrations of the compound.

-

Utilize high-content imaging or other automated platforms to assess a variety of cellular parameters, including proliferation, apoptosis, morphology, and the expression of specific biomarkers.

-

-

Causality: This unbiased approach can reveal novel mechanisms of action and therapeutic opportunities that might be missed by target-based screening.[13]

Phase 3: Delving into Mechanism and Safety

Once a primary biological activity is identified, the focus shifts to understanding its mechanism of action and assessing its safety profile.

3.1 Mechanism of Action (MoA) Studies: Identifying the molecular target is a critical step in drug development.[14]

-

Objective: To identify the specific protein(s) with which 5-(3,5-Dimethylphenyl)-5-oxovaleric acid interacts to elicit its biological effect.

-

Methodology:

-

Affinity-Based Pull-Down: The compound can be immobilized on a solid support and used to "pull down" its binding partners from cell lysates. The captured proteins are then identified by mass spectrometry.[14]

-

Thermal Shift Assays (CETSA): This technique measures the change in the thermal stability of proteins upon ligand binding.

-

-

Trustworthiness: These methods provide direct evidence of target engagement and are essential for validating the proposed mechanism of action.

Caption: A simplified signaling pathway illustrating the mechanism of action of a bioactive compound.

3.2 In Vitro Toxicology: Early assessment of potential toxicity is crucial to de-risk a drug development program.[15]

-

Objective: To evaluate the cytotoxic and genotoxic potential of the compound in vitro.

-

Protocols:

-

Cytotoxicity Assays: Measure cell viability in various human cell lines (e.g., HepG2 for liver toxicity) using assays like MTT or LDH release.

-

Genotoxicity Assays: Assess the potential for DNA damage using the Ames test (bacterial reverse mutation assay) and the micronucleus test in mammalian cells.

-

-

Causality: These assays are standard components of preclinical safety evaluation and are required by regulatory agencies.[15]

Phase 4: In Vivo Validation

Promising candidates from in vitro studies must be evaluated in living organisms to assess their efficacy and pharmacokinetic properties.

4.1 Animal Models of Disease: The choice of animal model is critical and depends on the identified biological activity.[16][17]

-

Objective: To evaluate the therapeutic efficacy of the compound in a relevant animal model.

-

Examples:

-

Antimicrobial: A murine model of systemic infection or a topical infection model.

-

Anti-inflammatory: A rodent model of arthritis or inflammatory bowel disease.

-

Neurological: A mouse model of neurodegeneration or a behavioral model for anxiety or depression.

-

-

Methodology: Administer the compound to the animals and measure relevant disease parameters (e.g., bacterial load, inflammation markers, behavioral endpoints).

4.2 Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Understanding how the body processes the drug and how the drug affects the body is essential.

-

Objective: To determine the ADME properties of the compound in vivo and to establish a relationship between drug exposure and therapeutic effect.

-

Protocol:

-

Administer the compound to animals via the intended clinical route (e.g., oral, intravenous).

-

Collect blood and tissue samples at various time points.

-

Analyze the samples using LC-MS/MS to determine the concentration of the compound and its metabolites over time.

-

Correlate the pharmacokinetic parameters (e.g., half-life, bioavailability) with the observed pharmacodynamic effects.

-

-

Expertise: These studies are critical for determining the optimal dosing regimen for clinical trials.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise format to facilitate comparison and decision-making.

Table 1: Summary of In Vitro Activity

| Assay | Endpoint | Result |

| Antimicrobial | ||

| S. aureus MIC | µg/mL | |

| E. coli MIC | µg/mL | |

| C. albicans MIC | µg/mL | |

| Enzyme Inhibition | ||

| COX-1 IC50 | µM | |

| COX-2 IC50 | µM | |

| Cytotoxicity | ||

| HepG2 CC50 | µM |

Conclusion

5-(3,5-Dimethylphenyl)-5-oxovaleric acid represents a promising starting point for a drug discovery program. Its structural features suggest the potential for antimicrobial, anti-inflammatory, or neurological activity. The systematic approach outlined in this guide, from initial in silico assessment to in vivo validation, provides a robust framework for thoroughly investigating its therapeutic potential. By adhering to principles of scientific integrity and employing validated methodologies, researchers can effectively unlock the biological secrets of this intriguing molecule and potentially develop a novel therapeutic agent.

References

- Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive P

- Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central.

- In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs. PubMed Central.

- ADME-Tox in drug discovery: integration of experimental and comput

- Keto-enol tautomerism in the development of new drugs. Frontiers.

- bioassayR: Cross-Target Analysis of Small Molecule Bioactivity.

- Novel In Vitro Models for Drug Discovery.

- Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI.

- A beginners guide to ADME Tox. Cell Guidance Systems.

- The Role of ADME & Toxicology Studies in Drug Discovery & Development. [No Source Found].

- Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery.

- Incorporation of metabolically stable ketones into a small molecule probe to increase potency and w

- Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. PubMed Central.

- In Vitro ADME-Tox Profiling.

- Synthesis of Ketoximes Derived from 5-(2-[(Benzoylamino)-3-methylphenyl]-5-oxopentanoic Acid and Its Methyl Ester and N-tosyl-2-(5-oxopentanoyl) - ResearchGate.

- Keto acid. Wikipedia.

- Multifaced Assessment of Antioxidant Power, Phytochemical Metabolomics, In-Vitro Biological Potential and In-Silico Studies of Neurada procumbens L.: An Important Medicinal Plant. MDPI.

- Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. PubMed Central.

- In Vitro Assays for Screening Small Molecules. PubMed.

- In Vivo Models of Diabetes: Unravelling Molecular Pathways in Metabolic and Skeletal Complic

- Biologics & Small Molecules Research. Sartorius.

- Biodiversity of Oxazolone Derivatives in Medicinal Chemistry: A Review. [No Source Found].

- In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega.

- In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Walsh Medical Media.

- Alpha ketoacid decarboxylases: Diversity, structures, reaction mechanisms, and applications for biomanufacturing of pl

- Synthesis of 3,3-dimethyl-5-oxo-hexanoic acid ethyl ester. PrepChem.com.

- Elemental Analysis, Phytochemical Screening and Evaluation of Antioxidant, Antibacterial and Anticancer Activity of Pleurotus ostreatus through In Vitro and In Silico Approaches. MDPI.

- QUANTUM CHEMICAL MODELING OF THE FORMATION OF 3-PHENYL-5-METHYL-1,2,4-OXADIAZOLE E. R. Kofanov. [No Source Found].

- A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENS

- 5-(3,5-Dimethylphenyl)-5-oxovaleric acid. Oakwood Chemical.

- 5-Oxo-5-phenylvaleric acid 96 1501-05-9. Sigma-Aldrich.

- Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones. PubMed.

- 5-Oxo-5-phenylvaleric acid | CAS 1501-05-9. SCBT.

- 5-Oxo-5-phenylvaleric Acid. LGC Standards.

Sources

- 1. 5-(3,5-Dimethylphenyl)-5-oxovaleric acid [oakwoodchemical.com]

- 2. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Keto acid - Wikipedia [en.wikipedia.org]

- 4. Alpha ketoacid decarboxylases: Diversity, structures, reaction mechanisms, and applications for biomanufacturing of platform chemicals and fuels (Journal Article) | OSTI.GOV [osti.gov]

- 5. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. accio.github.io [accio.github.io]

- 8. ADME-Tox in drug discovery: integration of experimental and computational technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. cellgs.com [cellgs.com]

- 11. In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]

- 12. criver.com [criver.com]

- 13. In Vitro Assays for Screening Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]

- 16. Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to 5-(3,5-Dimethylphenyl)-5-oxovaleric Acid: Synthesis, Characterization, and Potential Applications in Drug Discovery

Executive Summary: This whitepaper provides an in-depth technical overview of 5-(3,5-dimethylphenyl)-5-oxovaleric acid, a member of the aryl keto-acid class of molecules. Aryl keto-acids are valuable intermediates in organic synthesis and serve as foundational scaffolds in medicinal chemistry. This guide details the robust and efficient synthesis of the title compound via Friedel-Crafts acylation, outlines its key physicochemical properties, and provides a thorough analysis of its expected spectroscopic characteristics for structural verification. Furthermore, we explore its prospective applications, particularly as a versatile building block for the development of novel therapeutic agents, leveraging the known biological activities of the dimethylphenyl moiety. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking to utilize this compound in their synthetic and discovery workflows.

Introduction: The Role of Aryl Keto-Acids in Synthesis

Aryl keto-acids represent a pivotal class of bifunctional molecules, integrating the reactivity of both a ketone and a carboxylic acid with the structural and electronic properties of an aromatic ring. This dual functionality makes them highly versatile precursors for constructing complex molecular architectures, particularly in the synthesis of heterocyclic compounds and other pharmacologically relevant scaffolds.[1][2] 5-(3,5-Dimethylphenyl)-5-oxovaleric acid is a prime example, offering a stable yet reactive platform for chemical modification. Its structure is characterized by a five-carbon aliphatic chain, providing flexibility, a ketone for nucleophilic additions, a carboxylic acid for amide or ester formation, and a 3,5-dimethylphenyl (m-xylenyl) group that influences its steric and electronic properties.

Caption: Chemical structure of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid.

Physicochemical and Structural Properties

Understanding the fundamental properties of a compound is critical for its application in experimental settings, influencing everything from solvent selection to purification strategy.[3] The key physicochemical data for 5-(3,5-dimethylphenyl)-5-oxovaleric acid are summarized below.[4]

| Property | Value | Reference |

| CAS Number | 845790-45-6 | [4] |

| Molecular Formula | C₁₃H₁₆O₃ | [4] |

| Molecular Weight | 220.27 g/mol | [4] |

| Appearance | White to off-white solid | |

| Melting Point (Mp) | 82-84 °C | [4] |

| Purity | ≥95% (as commercially available) | [4] |

Synthesis: The Friedel-Crafts Acylation Approach

The most reliable and industrially scalable method for preparing aryl keto-acids like the title compound is the Friedel-Crafts acylation.[5] This classic electrophilic aromatic substitution reaction provides a direct route to forming a carbon-carbon bond between an aromatic ring and an acyl group.[6]

Mechanistic Rationale and Causality

The chosen synthetic pathway involves the reaction of 1,3-dimethylbenzene (m-xylene) with glutaric anhydride, catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).

Causality of Component Selection:

-

1,3-Dimethylbenzene: The two methyl groups are ortho-, para-directing and activating, making the aromatic ring highly nucleophilic. The 4-position (para to one methyl and ortho to the other) is the most sterically accessible and electronically favorable site for electrophilic attack, leading to high regioselectivity.

-

Glutaric Anhydride: As a cyclic anhydride, it is an excellent acylating agent. Upon reaction, the anhydride ring opens to form the required five-carbon keto-acid backbone in a single step.

-

Aluminum Chloride (AlCl₃): This powerful Lewis acid is essential for activating the anhydride. It coordinates with one of the carbonyl oxygens, polarizing the C-O bond and facilitating the formation of a highly reactive acylium ion electrophile.[7] A stoichiometric amount is required, as the product's carbonyl and carboxyl groups will also complex with the catalyst.[6]

The reaction mechanism proceeds via the formation of the acylium ion, which is then attacked by the electron-rich π-system of the m-xylene ring. Subsequent loss of a proton re-aromatizes the ring and yields the final product after an acidic workup to decompose the aluminum complexes.[7][8]

Experimental Workflow Diagram

The overall process, from starting materials to the purified final product, follows a logical and validated sequence of operations designed for high yield and purity.

Caption: Standard workflow for Friedel-Crafts acylation synthesis.

Detailed Step-by-Step Protocol

This protocol is a self-validating system designed for reproducibility.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (2.2 eq).

-

Solvent Addition: Add a suitable inert solvent, such as carbon disulfide or nitrobenzene, and cool the suspension to 0-5 °C using an ice bath.

-

Reactant Addition: Slowly add a solution of glutaric anhydride (1.0 eq) and 1,3-dimethylbenzene (1.1 eq) in the same solvent via the dropping funnel over 30-45 minutes. The rate of addition must be controlled to manage the exothermic reaction.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid (HCl). This hydrolyzes the aluminum complexes and protonates the carboxylate.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent like ethyl acetate.

-